Dibutyl 2,4-dicyanopentanedioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl 2,4-dicyanopentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-5-7-20-14(18)12(10-16)9-13(11-17)15(19)21-8-6-4-2/h12-13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOJTVBJGICSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC(C#N)C(=O)OCCCC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00756757 | |
| Record name | Dibutyl 2,4-dicyanopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00756757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90825-51-7 | |
| Record name | Dibutyl 2,4-dicyanopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00756757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dibutyl 2,4 Dicyanopentanedioate
Approaches to 2,4-Dicyanopentanedioate Core Synthesis
The formation of the central C5 dinitrile structure is the critical step, for which nucleophilic addition and condensation reactions are the most powerful tools in organic synthesis. scielo.org.mx
The Michael reaction, or conjugate addition, is a cornerstone method for forming carbon-carbon bonds in a mild and efficient manner. wikipedia.orgnumberanalytics.com It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org
To construct the 2,4-dicyanopentanedioate skeleton, a suitable Michael donor would be a doubly stabilized carbon nucleophile, such as a dialkyl malonate or a cyanoacetate (B8463686) ester. wikipedia.orgmasterorganicchemistry.com The reaction mechanism begins with the deprotonation of the active methylene (B1212753) compound by a base to form a resonance-stabilized carbanion. wikipedia.orgyoutube.com This nucleophile then attacks the β-carbon of an α,β-unsaturated cyanoester, such as butyl 2-cyanoacrylate, in a conjugate addition. wikipedia.org Subsequent protonation of the resulting enolate yields the Michael adduct, which contains the desired 1,5-dicarbonyl pattern (or its nitrile equivalent). wikipedia.orgyoutube.com The reaction is thermodynamically controlled, favoring the formation of the stable adduct. organic-chemistry.org
Table 1: Key Components in Michael Addition for Dicyanoester Synthesis
| Component | Role | Example Compound |
|---|---|---|
| Michael Donor | Nucleophile | Butyl cyanoacetate |
| Michael Acceptor | Electrophilic Alkene | Butyl 2-cyanoacrylate |
| Base Catalyst | Deprotonating Agent | Sodium ethoxide |
The Knoevenagel condensation is a modification of the aldol (B89426) condensation and serves as a primary method for preparing α,β-unsaturated dicarbonyls and related compounds, including the α-cyanoesters that can act as precursors or Michael acceptors. wikipedia.orgyoutube.com The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base such as an amine (e.g., piperidine) or its salt. scielo.org.mxwikipedia.org
For instance, the Knoevenagel condensation of an appropriate aldehyde with butyl cyanoacetate can yield an α-cyanoacrylate. Triphenylphosphine has also been shown to be an efficient catalyst for this transformation, often proceeding under mild, solvent-free conditions to produce olefins with high stereoselectivity and excellent yields. organic-chemistry.org The use of ionic liquids like diisopropylethylammonium acetate (B1210297) (DIPEAc) has also been reported as an effective catalyst system, offering high yields and shorter reaction times. scielo.org.mx These condensation reactions are crucial for synthesizing the building blocks required for the subsequent Michael addition.
Esterification Techniques for Dibutyl Moieties
Once the 2,4-dicyanopentanedioic acid core is synthesized, the final step is the esterification of the two carboxylic acid groups with butanol to yield the target diester.
Fischer-Speier esterification is the classic method for converting carboxylic acids into esters using an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves several equilibrium steps, beginning with the protonation of the carboxylic acid's carbonyl oxygen. masterorganicchemistry.comyoutube.com This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the alcohol nucleophile (butanol). youtube.com A series of proton transfers follows, leading to the elimination of a water molecule and formation of the ester. masterorganicchemistry.com
Since Fischer esterification is an equilibrium process, Le Châtelier's principle is applied to drive the reaction towards the product. odinity.com This is typically achieved by using a large excess of the alcohol (butanol), which can also serve as the solvent, or by removing water as it forms, often with a Dean-Stark apparatus. odinity.comresearchgate.net For dicarboxylic acids, the reaction proceeds stepwise to form the monoester and then the diester. While primary and secondary alcohols work well, the formation of a diester from a dicarboxylic acid can present steric challenges that may require prolonged reaction times or more forceful conditions to achieve high conversion. commonorganicchemistry.com
Table 2: Typical Conditions for Fischer Esterification of Dicarboxylic Acids
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Dicarboxylic Acid, Butanol | Formation of Butyl Ester |
| Catalyst | Concentrated H₂SO₄, TsOH | To protonate the carbonyl and accelerate the reaction. masterorganicchemistry.com |
| Temperature | Reflux | To increase reaction rate |
| Stoichiometry | Excess Butanol | To shift equilibrium towards the product ester. masterorganicchemistry.com |
Modern synthetic methods increasingly employ transition metal catalysts for esterification due to their high activity and selectivity under milder conditions. researchgate.net Palladium-based systems are particularly noteworthy for their ability to catalyze the alkoxycarbonylation (hydroesterification) of alkenes and other substrates. researchgate.netresearchgate.net This process can be a highly atom-economical route to esters. researchgate.net
Catalysts based on rhodium, ruthenium, and cobalt have also been found to be active in such transformations. researchgate.net For the esterification of a dicarboxylic acid like 2,4-dicyanopentanedioic acid, a transition metal catalyst could offer an alternative to harsh acidic conditions, potentially improving functional group tolerance. For example, studies on the esterification of succinic and adipic acids with butanol have been successfully carried out using various metal perfluorooxasulphonates as catalysts, with the cation's nature (e.g., Al³⁺, Co²⁺, Cu²⁺) influencing the reaction rate.
Table 3: Comparison of Metal Catalysts in the Esterification of Dicarboxylic Acids with 1-Butanol
| Metal Cation in Catalyst | Relative Activity | Reference |
|---|---|---|
| Al³⁺ | Highest | |
| Co²⁺ | High | |
| Cu²⁺ | Medium-High | |
| Ni²⁺ | Medium | |
| Zn²⁺ | Medium-Low |
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign esterification methods. nih.gov A key approach is the replacement of corrosive and difficult-to-handle homogeneous acid catalysts like sulfuric acid with solid, reusable catalysts. nih.govresearchgate.net
Examples include ion-exchange resins like Dowex H+, zeolites, and solid superacids such as sulphated zirconia. nih.govcbseacademic.nic.in The Dowex H+/NaI system, for instance, has been shown to be a highly effective, energy-efficient, and nontoxic catalyst for esterifying carboxylic acids, with the resin being easily recovered and reused. nih.gov These methods simplify product isolation and minimize acidic waste streams, making the synthesis more sustainable. nih.gov Furthermore, the development of catalytic systems for the direct hydrogenation of amides to alcohols and amines under mild conditions points towards innovative, waste-reducing synthetic strategies in organic chemistry. cbseacademic.nic.in
Stereoselective Synthesis of Chiral Dibutyl 2,4-dicyanopentanedioate Enantiomers
The creation of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active compounds and advanced materials. The stereoselective synthesis of this compound, a molecule possessing multiple stereogenic centers, presents a significant synthetic challenge. Achieving control over the absolute and relative stereochemistry of the two nitrile-bearing carbons is paramount. Methodologies to access enantiomerically enriched forms of this diester primarily rely on the principles of asymmetric catalysis and diastereoselective synthesis, which guide the formation of the carbon-carbon bonds with a high degree of stereocontrol.
Asymmetric Catalysis in α-Cyanocarbanion Chemistry
Asymmetric catalysis offers a powerful and atom-economical approach to generating chiral compounds. In the context of synthesizing chiral this compound, the focus lies on the catalytic asymmetric reactions of α-cyanocarbanions, which are key intermediates derived from cyanoacetate precursors. These reactions involve the use of a small amount of a chiral catalyst to steer the reaction towards the preferential formation of one enantiomer over the other.
A prominent strategy in this field is the asymmetric Michael addition of α-cyanoacetates to electrophilic olefins. This reaction is instrumental in constructing the carbon backbone of the target molecule while simultaneously setting the stereochemistry at the newly formed stereocenters. Research has demonstrated the efficacy of various transition metal catalysts in mediating these transformations with high levels of enantioselectivity. For instance, iridium-catalyzed double allylic alkylation of cyanoacetate has been shown to produce pseudo-C2-symmetrical dicyanoacetate derivatives with excellent stereocontrol. nih.gov This method allows for the rapid construction of multiple C-C bonds using a single catalyst. nih.gov
Furthermore, the stereochemical outcome of these reactions can often be tuned by the choice of catalyst system. Studies on the asymmetric conjugate addition of α-cyanoacetates to enones have revealed that mono- and bimetallic catalyst systems can lead to the formation of different major diastereomers of the 1,4-addition products. rsc.orgresearchgate.net This stereodivergency is a valuable tool, providing access to different epimeric amino acid derivatives from the same starting materials. rsc.orgresearchgate.net The use of planar chiral ferrocene-based imidazoline (B1206853) palladacycles as catalysts has been particularly successful in the diastereodivergent and highly enantioselective 1,4-addition of α-cyanoacetates to enones. researchgate.net
The development of organocatalysis has also provided metal-free alternatives for the asymmetric alkylation of cyanoacetates. Chiral phase-transfer catalysts have been successfully employed in the enantioselective alkylation of cyanoacetates, yielding α,α-disubstituted α-cyanoacetates with a chiral quaternary carbon in high enantiomeric excess. organic-chemistry.org These organocatalytic methods offer advantages such as operational simplicity and reduced metal contamination in the final products.
Below is a table summarizing representative catalyst systems and their performance in asymmetric reactions relevant to the synthesis of chiral dicyano compounds.
| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| [Ir(DBCOT)Cl]₂ / (S,S)-Me-THQphos | Cyanoacetate and Allylic Carbonates | Pseudo-C₂-symmetrical Dicyanoacetate | Up to 99% | Not Applicable | nih.gov |
| Monopalladacycle | α-Cyanoacetate and Cyclic Enone | 1,4-Addition Product (S,R)-diastereomer | High | Major diastereomer | rsc.orgresearchgate.net |
| Bispalladacycle | α-Cyanoacetate and Cyclic Enone | 1,4-Addition Product (R,R)-diastereomer | High | Major diastereomer | rsc.orgresearchgate.net |
| Chiral Phase-Transfer Catalyst | Cyanoacetate and Alkyl Halide | α,α-disubstituted α-cyanoacetate | High | Not Applicable | organic-chemistry.org |
Diastereoselective Routes to Dicyanopentanedioate Structures
Diastereoselective synthesis provides an alternative and often complementary approach to accessing specific stereoisomers of this compound. This strategy typically involves the use of a chiral auxiliary or a substrate-controlled reaction where the existing chirality in the molecule directs the stereochemical outcome of subsequent transformations.
One of the most powerful methods for forming carbon-carbon bonds is the conjugate addition, or Michael reaction. nih.gov The diastereoselective Michael addition of a nucleophile to a chiral α,β-unsaturated acceptor has been extensively studied. nih.gov In the context of synthesizing dicyanopentanedioate structures, this could involve the addition of a cyanoacetate enolate to a chiral α,β-unsaturated cyanoester. The inherent chirality of the Michael acceptor would shield one face of the double bond, leading to the preferential formation of one diastereomer. nih.gov
Another diastereoselective approach involves the reaction of enolates with electrophiles, where stereocontrol is achieved through steric hindrance or chelation control. For instance, the Michael addition of β-lactone enolates to dimethyl maleate (B1232345) has been shown to proceed with efficient stereocontrol at both newly formed chiral centers. rsc.org While not directly involving dicyano compounds, this principle can be extended to the synthesis of this compound by employing appropriate cyano-containing starting materials.
The stereochemical outcome of these reactions is highly dependent on the reaction conditions, including the nature of the base, the solvent, and the temperature. Careful optimization of these parameters is crucial for achieving high diastereoselectivity.
The following table provides examples of diastereoselective reactions that are conceptually relevant to the synthesis of dicyanopentanedioate structures.
| Reaction Type | Reactants | Key Feature for Diastereoselectivity | Diastereomeric Ratio (dr) | Reference |
| Michael Addition | β-lactone enolate and Dimethyl maleate | Stereocontrol at both new chiral centers | High | rsc.org |
| Conjugate Addition | Diethyl malonate anion and Ethylidene malonate | Formation of a stabilized carbanion intermediate | Not Specified | nih.gov |
While direct literature on the diastereoselective synthesis of this compound is scarce, the principles established in related systems provide a clear roadmap for accessing specific diastereomers of this target molecule.
Chemical Reactivity and Mechanistic Investigations of Dibutyl 2,4 Dicyanopentanedioate
Nucleophilic Reactivity at Ester Carbonyls
No specific studies on the nucleophilic substitution reactions at the ester carbonyls of Dibutyl 2,4-dicyanopentanedioate were found.
Reactions Involving Active Methylene (B1212753) Protons Adjacent to Nitrile and Ester Groups
There is no available literature detailing specific reactions involving the active methylene protons of this compound.
Investigations of Reaction Mechanisms
Kinetic Studies of Key Transformations:No kinetic data or mechanistic investigations for any transformation of this compound have been reported in the scientific literature.
Due to the lack of specific information, the creation of data tables and a detailed article as per the user's request cannot be fulfilled at this time. Further empirical research would be required to elucidate the chemical properties and reactivity of this compound.
Elucidation of Intermediates and Transition States in Reactions of this compound Remains Largely Unexplored
Detailed mechanistic investigations into the chemical reactivity of this compound, specifically concerning the elucidation of its reaction intermediates and transition states, are not extensively documented in publicly available scientific literature. While the synthesis and some reactions of related dicyano-diester compounds have been reported, in-depth computational and experimental studies to map out the potential energy surfaces, characterize transient species, and determine the structures of transition states for reactions involving this compound are scarce.
The synthesis of analogous compounds, such as diethyl 2,4-dicyanoglutarate, often proceeds through mechanisms like the Michael addition. It is plausible that reactions involving this compound would follow similar pathways. Theoretical studies on these types of reactions would typically involve the use of computational chemistry methods, such as Density Functional Theory (DFT), to model the reaction coordinates. These models would aim to identify the lowest energy pathways from reactants to products, pinpointing the structures and energies of any intermediates and the transition states that connect them.
For instance, in a hypothetical hydrolysis or aminolysis reaction of this compound, one could anticipate the formation of tetrahedral intermediates, which are common in nucleophilic acyl substitution reactions. Spectroscopic techniques like nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy, particularly at low temperatures to trap transient species, could potentially be employed to gather experimental evidence for the existence of such intermediates. However, specific studies applying these techniques to this compound have not been found in a comprehensive search of scientific databases.
Without dedicated research focusing on the reaction mechanisms of this compound, any discussion on its intermediates and transition states remains speculative and based on analogies to similar, more well-studied chemical systems. The generation of detailed data tables on the energetic and structural parameters of these transient species is therefore not possible at this time due to the lack of published research.
Advanced Spectroscopic Characterization and Structural Elucidation of Dibutyl 2,4 Dicyanopentanedioate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution. For Dibutyl 2,4-dicyanopentanedioate, which can exist as diastereomers (dl and meso forms), NMR is indispensable for assigning the relative stereochemistry.
One-Dimensional (1D) NMR Techniques (¹H, ¹³C, DEPT)
¹H NMR: The proton NMR spectrum of this compound would provide initial, crucial information. The protons at the stereogenic centers (C2 and C4) are expected to be diastereotopic, meaning they are in chemically non-equivalent environments and would therefore exhibit distinct chemical shifts and coupling constants. The multiplicity of these signals would be influenced by the neighboring methylene (B1212753) protons of the pentanedioate (B1230348) backbone. The butyl ester groups would show characteristic signals for the O-CH₂-, -(CH₂)₂-, and terminal CH₃ groups.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The key signals to analyze would be those of the stereogenic carbons (C2 and C4), the nitrile carbons (-CN), and the carbonyl carbons of the ester groups (-COO-). In the case of the meso isomer, due to its plane of symmetry, fewer signals would be expected compared to the dl-pair (enantiomers), which would exhibit a unique signal for each carbon atom.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be employed to differentiate between CH, CH₂, and CH₃ groups. This would be instrumental in confirming the assignments made in the ¹H and ¹³C spectra, particularly for the butyl chain carbons and the methine carbons of the pentanedioate backbone.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| C=O | - | ~168-172 |
| CN | - | ~115-120 |
| CH(CN) | ~3.8-4.2 | ~35-40 |
| CH₂ (backbone) | ~2.5-2.9 | ~30-35 |
| O-CH₂ (butyl) | ~4.1-4.3 | ~65-70 |
| O-CH₂-CH₂ | ~1.6-1.8 | ~30-32 |
| -CH₂-CH₃ | ~1.3-1.5 | ~19-21 |
| -CH₃ | ~0.9-1.0 | ~13-14 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be essential to establish the proton-proton coupling networks within the molecule. It would clearly show the correlations between the methine protons at C2 and C4 and the adjacent methylene protons of the backbone, as well as the sequential couplings within the butyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would provide an unambiguous assignment of the protonated carbons by linking the signals in the ¹H and ¹³C spectra. This is particularly useful for resolving overlapping signals in the proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two to three bonds. This is critical for piecing together the molecular skeleton. For instance, correlations would be expected between the methine protons (H2/H4) and the carbonyl carbons (C1/C5) and the nitrile carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): For the crucial stereochemical assignment, a NOESY experiment, which detects through-space correlations between protons, would be paramount. The presence or absence of cross-peaks between the protons on the stereogenic centers (H2 and H4) would provide direct evidence for their relative orientation. In the meso form, these protons would be on the same side of the molecule and would be expected to show a NOE correlation. In the dl-pair, these protons would be on opposite faces, and a NOE would be absent or very weak.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides vital information about the molecular weight and the structural components of a molecule through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula of C₁₇H₂₆N₂O₄. This is a definitive method for confirming the identity of the synthesized compound.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the loss of the butoxy group (-OC₄H₉), the butyl group (-C₄H₉), and cleavage of the carbon-carbon bonds within the pentanedioate backbone. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Hypothetical MS Fragmentation Data for this compound
| m/z Value | Possible Fragment | Description |
| 322.1893 | [M]⁺ | Molecular Ion |
| 265.1658 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 249.1345 | [M - OC₄H₉]⁺ | Loss of a butoxy radical |
| 221.1396 | [M - COOC₄H₉]⁺ | Loss of a butoxycarbonyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
The most prominent peaks would include:
A strong absorption band around 2250-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.
A strong absorption band in the region of 1750-1735 cm⁻¹ due to the C=O (ester) stretching vibration.
C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chains and the pentanedioate backbone, typically appearing in the 3000-2850 cm⁻¹ region.
C-O stretching vibrations for the ester linkage, which would be observed in the 1300-1000 cm⁻¹ range.
The precise positions of these bands can provide subtle clues about the molecular environment, although IR spectroscopy alone is insufficient for stereochemical determination.
Hypothetical IR Absorption Data for this compound
| Functional Group | Hypothetical Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2245 | Medium |
| C=O (Ester) | ~1740 | Strong |
| C-H (sp³) | ~2960, 2875 | Strong |
| C-O (Ester) | ~1250, 1170 | Strong |
Advanced Vibrational and Electronic Spectroscopic Techniques
The structural elucidation of complex organic molecules such as this compound and its derivatives is heavily reliant on a suite of advanced spectroscopic techniques. Among these, vibrational and electronic spectroscopy offer profound insights into the molecule's architecture, from the nature of its chemical bonds to the distribution of electrons within its chromophoric systems. This section delves into the application of Raman and UV-Visible spectroscopy for the detailed characterization of this class of compounds.
Raman Spectroscopy Applications
Raman spectroscopy, a non-destructive analytical technique, provides detailed information about the vibrational modes of a molecule, offering a molecular fingerprint that is highly specific. youtube.com This method is particularly adept at probing the non-polar bonds and symmetric vibrations that are often weak or inactive in infrared (IR) spectroscopy. For this compound, Raman spectroscopy is instrumental in characterizing the key functional groups: the nitrile (-C≡N) and the ester (-CO-O-) moieties.
The nitrile group's stretching vibration is a prominent and diagnostically useful feature in the Raman spectrum. researchgate.net It typically appears in a relatively uncongested region of the spectrum, making it an excellent probe of the local molecular environment. researchgate.net The exact frequency of the -C≡N stretch is sensitive to factors such as electronic effects of neighboring substituents and intermolecular interactions, including solvent polarity and hydrogen bonding. researchgate.net In aliphatic dinitriles, the symmetric and asymmetric stretching vibrations of the two nitrile groups can provide information on their relative orientation and electronic coupling.
Detailed analysis of the Raman spectra of this compound and its derivatives can reveal subtle structural changes. For instance, alterations in the alkyl chain of the ester group or substitution on the pentanedioate backbone would be expected to induce shifts in the positions and intensities of the characteristic Raman bands.
| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |
| Nitrile (-C≡N) | Stretching | 2200 - 2260 |
| Carbonyl (C=O) | Stretching | 1730 - 1750 |
| C-O (Ester) | Stretching | 1000 - 1300 |
| C-C | Stretching | 800 - 1200 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-H (Aliphatic) | Bending | 1350 - 1470 |
This table presents typical Raman shift ranges for the functional groups found in this compound, based on general spectroscopic principles.
UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. youtube.com The wavelengths at which a molecule absorbs light are determined by its chromophores, which are the parts of the molecule that contain π-electrons or non-bonding (n) electrons capable of being excited to higher energy orbitals. In this compound, the primary chromophores are the carbonyl (C=O) groups of the ester functionalities and, to a lesser extent, the nitrile (-C≡N) groups.
The carbonyl group typically exhibits two types of electronic transitions: a weak n → π* transition at longer wavelengths and a strong π → π* transition at shorter wavelengths. masterorganicchemistry.com The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. masterorganicchemistry.com For simple aliphatic esters, this transition is often observed in the region of 200-220 nm. The more intense π → π* transition, resulting from the promotion of an electron from the π bonding orbital to the π* antibonding orbital, occurs at shorter wavelengths, typically below 200 nm, which is often outside the range of standard laboratory spectrophotometers. libretexts.org
The nitrile group also possesses a π system and can undergo a π → π* transition. However, for simple aliphatic nitriles, this transition occurs at very short wavelengths (typically below 200 nm) and is generally not useful for routine UV-Visible analysis. libretexts.org
The UV-Visible spectrum of this compound is therefore expected to be dominated by the electronic transitions of its two ester carbonyl groups. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent environment. Polar solvents can lead to a hypsochromic (blue) shift of the n → π* transition due to the stabilization of the non-bonding electrons. While the individual chromophores in this compound are not extensively conjugated, their proximity might lead to through-space interactions that could subtly influence the electronic spectra.
| Chromophore | Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Carbonyl (C=O) | n → π | 200 - 220 | Weak (~100) |
| Carbonyl (C=O) | π → π | < 200 | Strong (>1000) |
| Nitrile (-C≡N) | π → π* | < 200 | Moderate |
This table presents typical UV-Visible absorption data for the chromophores present in this compound, based on general spectroscopic principles for unconjugated systems.
Computational and Theoretical Studies on Dibutyl 2,4 Dicyanopentanedioate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
No published studies were found that apply quantum chemical calculations to determine the molecular geometry and electronic structure of Dibutyl 2,4-dicyanopentanedioate.
Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction
There are no available research findings that utilize Density Functional Theory to investigate the ground state properties or predict the reactivity of this compound.
Ab Initio Methods for Electronic Configuration Analysis
Specific ab initio calculations for the analysis of the electronic configuration of this compound have not been reported in the accessible literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
No literature is available on the use of Molecular Dynamics simulations to study the conformational landscape or intermolecular interactions of this compound.
Prediction of Spectroscopic Parameters via Computational Models
There are no published computational models that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) for this compound.
Reaction Pathway Modeling and Transition State Characterization
Information on the modeling of reaction pathways or the characterization of transition states involving this compound is not present in the available scientific literature.
Q & A
What analytical methodologies are recommended for quantifying Dibutyl 2,4-dicyanopentanedioate in environmental samples, and how can matrix interferences be mitigated?
Basic Research Focus
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is optimal for quantification due to its sensitivity and selectivity. To mitigate matrix interferences, employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/ion-exchange). Method validation should include spike-and-recovery experiments (70–120% recovery thresholds) and matrix-matched calibration curves. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential, particularly for distinguishing stereoisomers. These protocols align with methodologies applied to structurally analogous esters in environmental analysis .
How should researchers design kinetic studies to investigate the hydrolysis pathways of this compound under varying aqueous conditions?
Advanced Research Focus
Kinetic studies require pH-controlled buffer systems (e.g., phosphate for pH 2–7, borate for pH 8–12) at multiple temperatures (25–60°C) to derive Arrhenius activation parameters. Use quenched-flow reactors with real-time monitoring via UV-Vis spectroscopy (λ = 210–240 nm) or HPLC to capture transient intermediates. Include deuterium oxide (D₂O) controls to identify proton-transfer mechanisms. Data analysis should employ pseudo-first-order kinetics models, with Bayesian statistics for uncertainty quantification. This framework parallels hydrolysis studies of labile esters like dibutyl phthalate .
What strategies resolve discrepancies in reported catalytic activity data for this compound in esterification reactions?
Advanced Research Focus
Discrepancies often arise from uncontrolled moisture levels or catalyst pre-treatment variations. Implement rigorous drying protocols (e.g., molecular sieves for solvents, vacuum-drying for catalysts). Characterize catalysts using BET surface area analysis and FTIR spectroscopy pre-/post-reaction. Cross-validate results via collaborative trials with standardized conditions (e.g., 0.5 mol% catalyst, 24 h reaction time). Principal component analysis (PCA) can identify latent variables (e.g., trace metal impurities) affecting reproducibility. Such rigor addresses contradictions in organocatalyst research .
How can isotopic labeling elucidate the metabolic fate of this compound in microbial degradation studies?
Advanced Research Focus
Synthesize ¹³C- or ¹⁵N-labeled analogs at the cyano or ester groups. Track isotopic enrichment in degradation products via LC-MS/MS, paired with stable isotope probing (SIP)-metagenomics to identify active microbial consortia. Use sterile controls to distinguish biotic vs. abiotic pathways. Data interpretation requires mass balance calculations and pathway modeling using tools like MetaPath. This approach mirrors tracer methodologies for environmental toxicants .
What computational approaches best predict the solvation thermodynamics of this compound?
Basic Research Focus
Combine density functional theory (DFT) with continuum solvation models (e.g., COSMO-RS) to calculate solvation free energies. Validate predictions with experimental solubility data obtained via gravimetric analysis or UV spectrophotometry. Machine learning algorithms (e.g., random forests) trained on solvent descriptors (Hildebrand parameters, dipole moments) can optimize solvent selection. This integrated approach reduces trial-and-error in solvent screening, as demonstrated for phthalate derivatives .
What synthetic routes optimize yield and purity of this compound?
Basic Research Focus
The most efficient route involves a two-step process: (1) cyanoacetylation of glutaric acid using cyanating agents (e.g., KCN/CuCN), followed by (2) esterification with butanol via acid catalysis (H₂SO₄ or p-toluenesulfonic acid). Purify via fractional distillation (b.p. 160–180°C under vacuum) and recrystallization from ethyl acetate/hexane. Monitor side products (e.g., monoesters) using thin-layer chromatography (TLC) with iodine staining. Yield optimization (>85%) requires stoichiometric control and inert atmospheres .
How do pH and temperature synergistically affect the stability of this compound?
Advanced Research Focus
Design a factorial experiment varying pH (2–12) and temperature (4–60°C). Sample aliquots at intervals (0, 24, 48, 96 h) and quantify degradation via HPLC. Use response surface methodology (RSM) to model stability thresholds. At pH < 4, ester hydrolysis dominates; at pH > 10, cyano group hydrolysis prevails. Arrhenius plots reveal activation energies (Ea) for each pathway. This dual-parameter analysis is critical for storage and application guidelines .
What toxicological data gaps exist for this compound, and how can researchers address them?
Advanced Research Focus
Key gaps include chronic toxicity thresholds, endocrine disruption potential, and bioaccumulation factors. Address these via:
- In vitro assays : Estrogen receptor binding (ERα/ERβ) and Ames tests.
- In vivo studies : 90-day oral exposure in rodent models (OECD 408).
- Environmental modeling : Use EPI Suite to estimate bioaccumulation (log Kow) and persistence (DT50).
Prioritize data needs through ATSDR/NTP frameworks to align with regulatory risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
